4-Dodecylphenol

Octanol-Water Partition Coefficient Hydrophobicity Surfactant Design

4-Dodecylphenol (CAS 104-43-8) meets the demand for ultra-low CMC surfactants in EOR and nonylphenol-free resin antioxidants. Its linear C12 chain provides measurable gains over C8/C9 analogs. • Gemini surfactant CMC: 1.05×10⁻⁴ mol/L-lowers dosage & cost • ER AC50: 0.084 µM (17× more potent than p-octylphenol) • Log KOW 7.91 for high oil-phase partitioning • SVHC candidate; compliance support available

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 104-43-8
Cat. No. B094205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecylphenol
CAS104-43-8
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3
InChIKeyKJWMCPYEODZESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dodecylphenol Selection Guide


4-Dodecylphenol (CAS 104-43-8) is a para-alkylphenol characterized by a linear C12 alkyl chain attached to the para position of a phenolic ring . This structure confers significant hydrophobicity (Log KOW = 7.91) [1] and distinguishes it from shorter-chain analogs such as p-octylphenol (C8) and p-nonylphenol (C9). It is typically a white to pale yellow solid at ambient temperature with a melting point range of 64.0–68.0 °C and a boiling point of 310–335 °C at atmospheric pressure [2]. The compound serves as a versatile intermediate for nonionic surfactants, phenolic resins, and lubricant additives, while its regulatory status as a Substance of Very High Concern (SVHC) for endocrine disruption necessitates careful sourcing and end-use compliance [3].

Linear C12 chain

Para-alkylphenol for hydrophobic surfactant and resin synthesis

High hydrophobicity

Log KOW >7 supports oil-phase partitioning and low aqueous solubility

SVHC regulatory status

Endocrine disruption SVHC listing requires compliance review for sourcing

Ambient solid

White to pale yellow solid at room temperature, suitable for solid handling

4-Dodecylphenol: Why Substitution Fails


4-Dodecylphenol cannot be interchanged with shorter-chain alkylphenols such as p-octylphenol or p-nonylphenol due to fundamental structure-dependent differences in physicochemical properties and biological activity [1]. The extended C12 alkyl chain increases Log KOW to 7.91—approximately 2.4 log units higher than p-octylphenol—resulting in distinct partitioning behavior, surfactant critical micelle concentration (CMC), and environmental fate [2]. Furthermore, ToxCast high-throughput screening reveals that 4-dodecylphenol exhibits approximately 17-fold higher estrogen receptor (ER) agonistic potency (lower AC50) than p-octylphenol [3]. In human placental JEG-3 cells, 4-dodecylphenol also demonstrates significantly higher cytotoxicity (EC50: 18–65 µM) than most other alkylphenols tested [4]. Substitution without accounting for these quantitative differences will compromise formulation performance, alter toxicological profiles, and may trigger regulatory non-compliance under EU REACH SVHC designations [5]. The following evidence guide provides the comparative data necessary for scientifically grounded selection.

Partitioning & CMC shift

C12 chain results in substantially higher hydrophobicity compared to C8/C9 analogs, altering surfactant CMC and oil-phase partitioning.

Endocrine activity divergence

Reported ER agonistic response is markedly higher than shorter-chain alkylphenols, affecting endocrine safety evaluation.

Cytotoxicity profile difference

JEG-3 placental cell cytotoxicity ranks among the highest of tested alkylphenols, limiting direct substitution.

4-Dodecylphenol Evidence Guide


Hydrophobicity vs. Shorter Alkylphenols

4-Dodecylphenol exhibits a Log KOW of 7.91, substantially higher than p-octylphenol (5.5) and p-nonylphenol (5.76) [1]. This difference of approximately 2.4 log units indicates that 4-dodecylphenol is over 100-fold more hydrophobic than p-octylphenol. The elevated Log KOW directly impacts surfactant CMC, interfacial behavior, and bioaccumulation potential [2].

Log KOW
Head-to-head
7.91 vs 5.50 p-octylphenol
Supports selection for hydrophobic formulations
EPA EPI Suite estimate; impacts CMC and bioaccumulation
Octanol-Water Partition Coefficient Hydrophobicity Surfactant Design Environmental Fate

Estrogen Receptor Activity Comparison

In ToxCast high-throughput in vitro assays, 4-dodecylphenol demonstrates an estrogen receptor (ER) AC50 of 0.084 µM, which is approximately 17-fold lower (more potent) than p-octylphenol (1.44 µM) and approximately 16-fold lower than p-nonylphenol (1.35 µM) [1]. The compound also activated 13 distinct estrogen-responsive assays at concentrations below 10 µM [2]. Notably, the experimental ER relative binding affinity (logER-RBA) in rat uterine cytosol was determined to be -1.73 [3].

ER AC50
Head-to-head
0.084 µM vs 1.44 µM p-octylphenol
Supports endocrine disruption assessment and regulatory review
13 estrogen-responsive assays with AC50
Resin antioxidant
Head-to-head
PDPF vs PNPF Both better than styreneated phenol
Reported comparable antioxidant performance to nonylphenol resin
Natural rubber aging test; mechanical property retention
JEG-3 EC50
Head-to-head
18–65 µM vs other APs among highest toxicity
Supports cytotoxicity profile evaluation in placental cell models
10 alkylphenols tested; lipidomic alterations noted
CMC
Cross-study
2.0×10⁻⁴ mol/L diethylene glycol derivative
Supports low-dosage Gemini surfactant design
Triethylene glycol derivative CMC 1.05×10⁻⁴ mol/L
5-HT3 receptor
Head-to-head
Antagonism observed vs no activity phenol, ethanol
Differentiates from simple phenols for receptor pharmacology studies
Functional 5-HT3 assay; structural specificity indicated
Endocrine Disruption Estrogen Receptor Agonism ToxCast High-Throughput Screening Structure-Activity Relationship

Antioxidant Resin Performance Comparison

Polymeric antioxidants based on p-dodecyl phenol formaldehyde resin (PDPF) and p-nonyl phenol formaldehyde resin (PNPF) were synthesized and incorporated into natural rubber mixes [1]. Both PDPF and PNPF demonstrated better antioxidant properties than the conventional styreneated phenol antioxidant, as evaluated by retention of mechanical properties after aging of compression-molded rubber sheets [2]. The study establishes that 4-dodecylphenol-derived resin performs comparably to nonylphenol-derived resin while outperforming styreneated phenol.

Resin antioxidant
Head-to-head
PDPF vs PNPF Both better than styreneated phenol
Reported comparable antioxidant performance to nonylphenol resin
Natural rubber aging test; mechanical property retention
Polymeric Antioxidant Phenolic Resin Rubber Aging Resistance p-Dodecyl Phenol Formaldehyde Resin

Cytotoxicity in JEG-3 Placental Cells

In a comparative study of 10 alkylphenols using the human placenta choriocarcinoma cell line JEG-3, 4-dodecylphenol (DP), along with 4-heptylphenol (HP) and 4-cumylphenol (CP), exhibited the highest cytotoxicity among all compounds tested, with EC50 values ranging from 18 to 65 µM [1]. Aromatase inhibition was found to be closely related to alkylphenol hydrophobicity. Notably, 4-dodecylphenol induced specific lipidomic alterations, including increased synthesis of phosphatidylcholines (PCs) and triacylglycerides (TGs) at the expense of diacylglycerides (DGs) [2].

JEG-3 EC50
Head-to-head
18–65 µM vs other APs among highest toxicity
Supports cytotoxicity profile evaluation in placental cell models
10 alkylphenols tested; lipidomic alterations noted
Placental Cell Cytotoxicity Alkylphenol Comparative Toxicology JEG-3 Cell Line P450 Aromatase Inhibition

Gemini Surfactant CMC

Two sulfonate Gemini surfactants were synthesized using 4-dodecyl phenol as the starting alkylphenol raw material, reacted with diethylene glycol and triethylene glycol, followed by sulfonation with chlorosulfonic acid [1]. The resulting Gemini surfactants (5,5-dilauryl alkyl-2,2'-(diethylene glycol oxygen base) sodium diphenyl sulfonate and its triethylene glycol analog) exhibited critical micelle concentrations (CMC) of 2.0 × 10⁻⁴ mol/L and 1.05 × 10⁻⁴ mol/L, respectively [2]. These low CMC values are characteristic of high-efficiency Gemini surfactants suitable for enhanced oil recovery applications.

CMC
Cross-study
2.0×10⁻⁴ mol/L diethylene glycol derivative
Supports low-dosage Gemini surfactant design
Triethylene glycol derivative CMC 1.05×10⁻⁴ mol/L
Gemini Surfactant Critical Micelle Concentration Enhanced Oil Recovery Sulfonate Synthesis

5-HT3 Receptor Antagonism

In functional studies of the 5-hydroxytryptamine type 3 (5-HT3) receptor, 4-dodecylphenol exhibited antagonistic activity that was not observed with phenol or ethanol [1]. The study demonstrated that modulation of 5-HT3 receptor function by steroids or alcohols is dependent on specific molecular structural features [2]. This finding indicates that the C12 alkyl chain and para-phenolic structure of 4-dodecylphenol confer a distinct pharmacological profile not shared by simpler phenolic compounds or short-chain alcohols.

5-HT3 receptor
Head-to-head
Antagonism observed vs no activity phenol, ethanol
Differentiates from simple phenols for receptor pharmacology studies
Functional 5-HT3 assay; structural specificity indicated
5-HT3 Receptor Functional Antagonism Aromatic Alcohol Neuropharmacology

4-Dodecylphenol Procurement Scenarios


Gemini Surfactants for Enhanced Oil Recovery

Procurement of 4-dodecylphenol is justified for the synthesis of sulfonate Gemini surfactants when ultra-low critical micelle concentration (CMC) is required. As demonstrated in the synthesis of 5,5-dilauryl alkyl-2,2'-(triethylene glycol oxygen base) sodium diphenyl sulfonate, the C12 alkyl chain of 4-dodecylphenol enables CMC values as low as 1.05 × 10⁻⁴ mol/L [1]. This low CMC translates to reduced surfactant dosage requirements and improved economic efficiency in enhanced oil recovery operations. Substitution with shorter-chain alkylphenols (C8 or C9) would yield surfactants with higher CMC values, reducing flooding efficiency and increasing operational costs [2].

Phenolic Antioxidant Resins: Nonylphenol Alternative

4-Dodecylphenol serves as a viable alternative to p-nonylphenol in phenolic resin antioxidant formulations when regulatory restrictions on nonylphenol are a concern. Polymeric antioxidants based on p-dodecyl phenol formaldehyde resin (PDPF) provide antioxidant protection in natural rubber equivalent to p-nonyl phenol formaldehyde resin (PNPF) while both outperform conventional styreneated phenol [1]. However, the distinct Log KOW of 7.91 and ER AC50 of 0.084 µM for 4-dodecylphenol must be factored into safety assessments [2]. This scenario is optimal when end-use regulations or corporate sustainability policies restrict nonylphenol usage but still require high-performance alkylphenol-based resin antioxidants [3].

Hydrophobic Surfactant Intermediates for Oil-Phase Formulations

When formulations demand high oil-phase partitioning or low aqueous solubility, 4-dodecylphenol's Log KOW of 7.91 provides a quantifiable advantage over p-octylphenol (Log KOW 5.5) and p-nonylphenol (Log KOW 5.76) [1]. This enhanced hydrophobicity directly impacts interfacial behavior, as demonstrated in studies of ethoxylated alkylphenol-formaldehyde polymeric surfactants where dodecyl chain length influences critical micelle concentration and surface tension reduction efficiency [2]. Applications include metalworking fluid additives, lubricant dispersants, and oil-soluble demulsifiers where shorter-chain analogs would partition unfavorably into the aqueous phase [3].

C12 Alkylphenol SAR Comparator

4-Dodecylphenol is an essential comparator compound in structure-activity relationship (SAR) studies of alkylphenols due to its position at the upper end of the commonly studied C8–C12 homologous series. The compound has been explicitly used as a 'data-poor' test chemical in read-across case studies comparing p-octylphenol and p-nonylphenol [1], and its distinct ToxCast activity profile (ER AC50 0.084 µM, RXR AC50 2.74 µM, mitochondrial toxicity AC50 3.28 µM) provides critical benchmarking data [2]. The documented 5-HT3 receptor antagonism, not observed with phenol or ethanol, further supports its utility in receptor pharmacology investigations [3].

Application
Selection Property
Validation Focus
Gemini surfactant synthesis
C12 chain for low CMC
CMC and surfactant efficiency
Phenolic resin antioxidant
Comparable antioxidant to nonylphenol resin
Mechanical property retention after aging
Oil-phase formulation intermediate
High hydrophobicity (Log KOW >7)
Oil-phase partitioning and demulsification
SAR comparator compound
Distinct C12 structure and ToxCast activity
ER, RXR, 5-HT3 receptor benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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